![molecular formula C7H8N2O B3034527 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1824145-72-3](/img/structure/B3034527.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, also known as 2,3-DHPP or DHPP, is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in the fields of pharmaceuticals and biochemistry. DHPP is a five-membered ring structure with a nitrogen atom at the center, and is a derivative of pyridine. It has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
- Researchers have synthesized a series of uniquely functionalized derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and evaluated their efficacy against visceral leishmaniasis (VL) . Among these compounds, compound 5m exhibited promising in vitro antileishmanial activity, making it a potential candidate for further investigation. In vivo studies demonstrated significant inhibition of parasite burden in infected mice.
- Certain derivatives of this compound have shown efficacy in reducing blood glucose levels. Consequently, they may find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and related metabolic conditions .
- Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various tumors. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . These compounds hold promise as potential anti-cancer agents.
- A novel protocol allows the preparation of multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from readily available starting materials. This method involves KOH-catalyzed reactions between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . These derivatives may have diverse applications.
Antileishmanial Activity
Blood Glucose Regulation
FGFR Inhibition for Cancer Therapy
Cascade Synthesis of Dihydrofuropyridines and Dihydropyrrolopyridines
properties
IUPAC Name |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFYKMNPOHCRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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